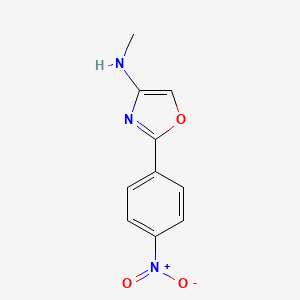

N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine

Description

Properties

CAS No. |

791000-96-9 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine |

InChI |

InChI=1S/C10H9N3O3/c1-11-9-6-16-10(12-9)7-2-4-8(5-3-7)13(14)15/h2-6,11H,1H3 |

InChI Key |

AOMVFQXDWCLVIG-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine is a compound belonging to the oxazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various research studies.

Overview of Oxazole Derivatives

Oxazole derivatives are known for their wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antiparasitic properties. The presence of different substituents on the oxazole ring significantly influences these activities. Research indicates that compounds featuring the oxazole nucleus can inhibit various enzymes and cellular processes, making them valuable in drug discovery .

Synthesis and Characterization

This compound can be synthesized through a series of chemical reactions involving nitrophenyl derivatives and appropriate precursors. The characterization of this compound typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Anticancer Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 2.41 |

| Nortopsentin derivative | MCF-7 | 0.65 |

The mechanism of action is believed to involve the disruption of cellular machinery related to DNA replication and cell cycle regulation . Notably, certain derivatives have been shown to selectively target cancer cells while sparing normal cells, indicating a potential for therapeutic applications with reduced side effects.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that oxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes some findings:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| Oxazole derivative | S. aureus | 10 µg/mL |

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents .

Inhibition of Enzymatic Activity

Research indicates that oxazole derivatives can inhibit key enzymes involved in cancer progression and inflammation. For instance, they have shown inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:

| Enzyme | Compound | IC50 (nM) |

|---|---|---|

| Human Carbonic Anhydrase IX | This compound | 89 pM |

| Human Carbonic Anhydrase II | Similar derivative | 750 nM |

The ability to selectively inhibit these enzymes at low concentrations highlights the therapeutic potential of this compound in treating cancer and other diseases .

Case Studies

Several case studies have explored the biological activity of this compound:

- Cytotoxicity in Cancer Models : A study demonstrated that this compound effectively induced apoptosis in HeLa cells through a mechanism involving cell cycle arrest at the G0-G1 phase.

- Antimicrobial Efficacy : Another investigation revealed that N-methyl derivatives exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine are compared to five analogous heterocycles below. Key differences in heteroatoms, substituents, and biological activities are highlighted.

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Calculated based on molecular formula C₁₀H₉N₃O₃.

Key Observations:

Structural Variations: Heteroatoms: Replacing oxygen in oxazole with sulfur (thiazole) or additional nitrogen (thiadiazole) alters electronic properties. Substituent Effects: The 4-nitrophenyl group in the target compound increases electron deficiency compared to methyl-substituted oxazoles (e.g., ), impacting redox stability and intermolecular interactions.

Synthesis Complexity :

- The target compound’s synthesis likely parallels the nitro reduction methods used for benzo[d]oxazoles or cyclization strategies for thiazoles . However, regioselective methylation at the 4-position may require protective group strategies.

Biological Activity: Thiadiazoles and thiazoles demonstrate notable antimicrobial activity, suggesting that the nitro group’s electron-withdrawing nature enhances interactions with microbial enzymes. The target compound’s bioactivity remains unstudied but could be hypothesized based on structural similarity.

Physicochemical Properties :

- The nitro group reduces solubility in aqueous media compared to methylated analogs (e.g., ). Thiadiazoles, with additional nitrogen atoms, exhibit higher polarity and improved crystallinity .

Research Implications

- Drug Design : The 4-nitrophenyl group’s electron-withdrawing effect could stabilize charge-transfer complexes in enzyme active sites, making the target compound a candidate for kinase or protease inhibition.

- Synthetic Optimization : Lessons from thiadiazole and benzo[d]oxazole syntheses highlight the need for mild reducing agents (e.g., SnCl₂) to preserve the oxazole ring during nitro group manipulations.

- Unanswered Questions: Direct biological data for the target compound are lacking.

Preparation Methods

Cyclocondensation of N-Methyl-α-Amino-4-Nitroacetophenone with Aryl Carbonyl Chlorides

Synthesis of N-Methyl-α-Amino-4-Nitroacetophenone

The foundational step involves the preparation of N-methyl-α-amino-4-nitroacetophenone, a precursor critical for oxazole ring formation. As demonstrated in analogous syntheses, α-amino ketones undergo acylation with aryl carbonyl chlorides under anhydrous conditions. For instance, J-STAGE researchers acylated α-amino-4-nitroacetophenone with 2-fluorobenzoyl chloride using potassium carbonate as a base, yielding intermediates that were subsequently cyclized. Adapting this approach, N-methylation of the α-amino group can be achieved via reductive amination or direct alkylation, ensuring the methyl group is incorporated prior to cyclization.

Acylation and Cyclization with Phosphorus Oxychloride

Following N-methylation, the α-amino ketone is acylated with 4-nitrobenzoyl chloride in dichloromethane or tetrahydrofuran. The resultant amide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃), a reagent widely employed for dehydrative ring closure. For example, in the synthesis of 2,5-diaryl oxazoles, POCl₃ facilitated cyclization at 90–110°C, producing oxazole derivatives in yields ranging from 58% to 75%. This method’s efficacy stems from POCl₃’s dual role as a Lewis acid and dehydrating agent, which promotes both acylation and intramolecular cyclization.

Reaction Optimization

Key parameters include:

- Temperature : Elevated temperatures (90–120°C) enhance reaction rates but may risk decomposition of nitro groups.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates.

- Stoichiometry : A 1:1 molar ratio of acyl chloride to α-amino ketone ensures complete conversion, as excess reagent may lead to side reactions.

Hantzsch-Type Oxazole Synthesis with Modified Ammonia Sources

Adaptation of Classical Hantzsch Methodology

The Hantzsch synthesis, traditionally involving α-halo ketones, aldehydes, and ammonium acetate, can be modified to incorporate N-methylamine at position 4 of the oxazole. By substituting ammonium acetate with methylamine hydrochloride, the resulting oxazole features an N-methyl group. For instance, ACS Omega researchers synthesized 2-aminobenzoxazoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent, highlighting the versatility of amine sources in heterocycle formation.

Sequential Aldol Condensation and Cyclization

A two-step protocol involves:

- Aldol Condensation : Reacting 4-nitrobenzaldehyde with N-methylglycine in ethanol under acidic conditions.

- Oxidative Cyclization : Employing iodine or potassium persulfate to form the oxazole ring.

Polyphosphoric acid (PPA) has also been utilized as a cyclization catalyst, as evidenced in the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-ones, where PPA-mediated reactions achieved 75% yields.

Post-Functionalization of Preformed Oxazole Cores

Electrophilic Amination at Position 4

Analytical Characterization and Yield Data

Spectroscopic Confirmation

- ¹H NMR : The N-methyl group typically resonates as a singlet near δ 3.0–3.5 ppm, while aromatic protons from the 4-nitrophenyl moiety appear as doublets between δ 7.5–8.5 ppm.

- ¹³C NMR : The oxazole ring carbons are observed at δ 150–160 ppm, with the nitro group’s electron-withdrawing effect deshielding adjacent carbons.

Challenges and Mitigation Strategies

Nitro Group Stability

The 4-nitrophenyl group is susceptible to reduction under harsh conditions. Employing mild cyclization agents (e.g., PPA instead of POCl₃) and avoiding high temperatures (>120°C) mitigates decomposition.

Regioselectivity in Cyclization

Ensuring the nitro group occupies position 2 requires precise stoichiometry and reaction monitoring. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for intermediate analysis.

Q & A

Basic: What are the optimal synthetic routes for N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine, and how can purity be maximized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with nitrophenyl-substituted oxazole precursors. A common approach includes:

Nucleophilic substitution : Reacting 4-nitrophenyl derivatives with methylamine under controlled pH (e.g., using K₂CO₃ in DMF) to introduce the methylamine group .

Cyclization : Employing reagents like POCl₃ or PPA (polyphosphoric acid) to form the oxazole ring .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with H/C NMR .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

Methodological Answer:

Contradictions in crystallographic data require:

Validation tools : Use SHELXL (via SHELXTL interface) to refine disordered regions. Apply TWIN/BASF commands for twinned data .

Cross-validation : Compare experimental data (X-ray) with computational models (DFT-optimized geometries) to resolve electron density mismatches.

PLATON /ADDSYM checks: Detect missed symmetry or pseudo-symmetry that may cause misinterpretation .

Data deposition : Validate final structures using CIF check tools (e.g., checkCIF ) to ensure compliance with IUCr standards .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

NMR : H NMR (400 MHz, CDCl₃) to confirm methyl and aromatic protons; C NMR for oxazole ring carbons and nitro group environments .

Mass spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

IR spectroscopy : Identify C=N (1650–1600 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

X-ray diffraction : Single-crystal analysis to resolve stereochemical ambiguities .

Advanced: How can researchers investigate this compound’s interaction mechanisms with biological targets?

Methodological Answer:

In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase or protease targets) .

- Binding affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions .

In silico docking : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to receptors (e.g., kinases) .

SAR studies : Compare activity of analogs (e.g., varying nitro/methyl groups) to identify critical pharmacophores .

Basic: How does the nitro group at the 4-position influence the compound’s stability under varying conditions?

Methodological Answer:

The electron-withdrawing nitro group enhances stability via:

Photostability : Test under UV light (254 nm) in methanol; monitor degradation via HPLC. Nitro groups reduce photolytic cleavage compared to electron-donating substituents .

Thermal stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition >200°C, attributed to nitro group thermal resistance .

pH stability : Assess in buffers (pH 2–12) at 37°C; nitro groups stabilize against hydrolysis in acidic conditions .

Advanced: How to address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

Computational modeling : Optimize geometry using Gaussian 09 (B3LYP/6-311+G(d,p)) and calculate NMR shifts with GIAO method. Compare deviations >0.5 ppm to identify conformational mismatches .

Solvent effects : Account for solvent polarity (e.g., PCM model for CDCl₃) in DFT calculations.

Dynamic effects : Use CPMD simulations to model temperature-dependent conformational changes affecting shifts .

Advanced: What strategies enable comparative analysis with structurally similar oxazole derivatives?

Methodological Answer:

Crystallographic databases : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., similar nitro-oxazole compounds) to identify bond length/angle trends .

SAR tables : Tabulate bioactivity data (e.g., IC₅₀, logP) of analogs (e.g., 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine) to correlate structure with function .

Electron density maps : Compare Hirshfeld surfaces (via CrystalExplorer ) to analyze intermolecular interactions (e.g., π-π stacking) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

PPE : Use nitrile gloves, lab coat, and safety goggles due to potential irritancy (nitro compounds).

Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.